![molecular formula C18H15N5O3 B2460800 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 1207059-21-9](/img/structure/B2460800.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cyclisation and Synthesis Techniques
Research on cyclic amidines and their derivatives, including compounds similar to N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide, explores cyclisation techniques and the synthesis of complex structures like imidazolines, dihydroquinazolines, and dihydrobenzodiazepines. These processes are crucial for the development of new pharmaceuticals and materials with specific properties (Partridge & Smith, 1973).
Antitumor Activity
Compounds based on the quinazolinone skeleton have shown promising antitumor activities. Studies demonstrate the broad spectrum antitumor potential of these compounds, suggesting their utility in cancer treatment and their effectiveness in inhibiting growth in various cancer cell lines, including CNS, renal, and breast cancer cells (Al-Suwaidan et al., 2016).
Antibacterial Agents
The synthesis of novel acetamide derivatives containing quinoline linkage has been explored for their potent antibacterial activities. These studies aim at developing new antibacterial agents that exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, addressing the growing concern of antibiotic resistance (Bhoi et al., 2015).
Insecticidal Activity
Research into nitrogen heterocycles derived from quinoline scaffolds has unveiled their potential as eco-friendly insecticidal agents. The focus on environmentally sustainable solutions has led to the identification of compounds with potent activity against agricultural pests, contributing to safer pest management practices (Ghareeb et al., 2021).
Anticonvulsant Agents
Benzothiazole derivatives have been synthesized and tested for their anticonvulsant activities. These studies not only provide insights into the pharmacological potential of such compounds but also contribute to the development of new therapeutic agents for the treatment of epilepsy and related neurological disorders (Amir et al., 2012).
Anti-inflammatory Screening
The exploration of triazole derivatives bearing the quinoline ring for their anti-inflammatory properties highlights the ongoing search for novel anti-inflammatory agents. These compounds have shown significant activity in vivo, providing a foundation for further development into therapeutic drugs (Prajapat & Talesara, 2016).
Anthelmintic Activity
Studies on novel synthesized triazole moieties clubbed with the benzimidazole ring demonstrate their effectiveness as anthelmintic agents. This research contributes to the discovery of new drugs for treating parasitic worm infections, an important aspect of global health (Kumar & Sahoo, 2014).
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-16(19-9-15-20-13-7-3-4-8-14(13)21-15)10-23-17(25)11-5-1-2-6-12(11)22-18(23)26/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVSWMAJOWKGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2460717.png)
![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)
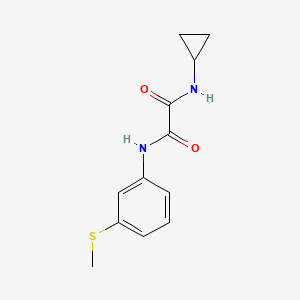

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
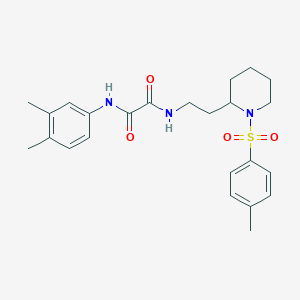
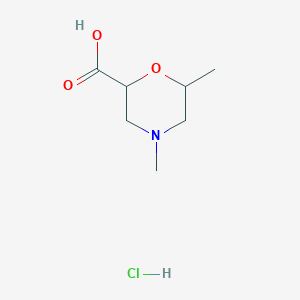
![2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2460727.png)
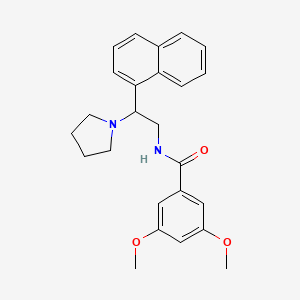
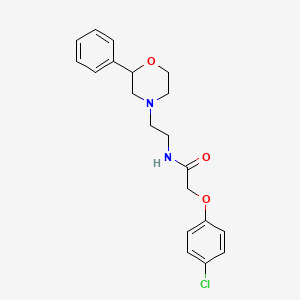

![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)

![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)